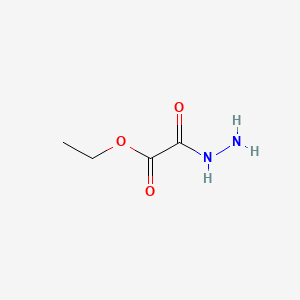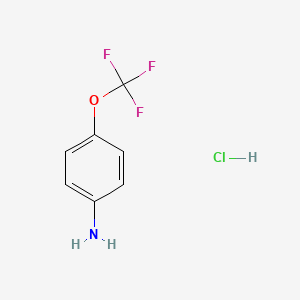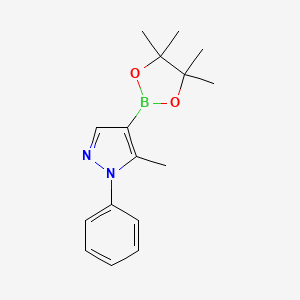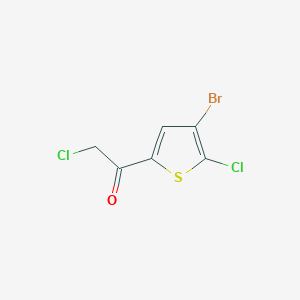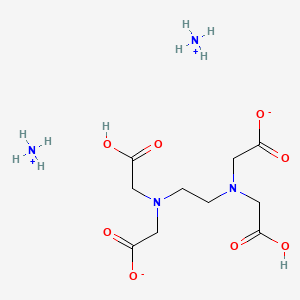
乙二胺四乙酸二铵盐, N,N'-1,2-乙烷二基双[N-(羧甲基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, also known as “Glycine Betaine” or “Betaine”, is an important organic compound that has been studied extensively in the past few decades. It is a naturally occurring compound found in many plants and animals and is used in laboratory experiments as an osmolyte, a compound that helps maintain osmotic balance. Betaine is a zwitterionic compound, meaning it has both a positive and a negative charge. This makes it ideal for use in a variety of applications, including in biochemical and physiological research.
科学研究应用
生化试剂
EDTA 作为一种生化试剂被广泛使用。它螯合金属离子的能力使其在从生物样品中纯化酶和其他蛋白质方面具有不可估量的价值。 通过与可能导致蛋白质聚集或变性的金属离子结合,EDTA 有助于在分离和分析过程中保持这些生物分子的稳定性和活性 .
分子生物学
在分子生物学中,EDTA 在反应缓冲液中用作螯合剂。它在 DNA 提取和纯化方案中尤为关键,因为它有助于使可能降解 DNA 的 DNase 酶失活。 它也用于电泳缓冲液中以稳定 pH 值并保持核酸在分离过程中的完整性 .
医学治疗
EDTA 具有治疗应用,特别是在螯合治疗中。它用于通过与铅或汞等有毒金属离子结合来治疗重金属中毒,形成稳定的络合物,然后从体内排出。 这减少了重金属的负担并减轻了它们的毒性作用 .
食品工业
在食品工业中,EDTA 盐被用作防腐剂和稳定剂。 它们通过与可能催化脂肪和油脂降解的微量金属离子结合来提高包装食品的稳定性和质量,从而防止酸败并延长保质期 .
分析化学
EDTA 是分析化学中络合滴定中的标准试剂。它用于通过与指示剂形成有色络合物来确定溶液中金属离子的浓度。 这种应用对于水硬度测量和各种样品中金属含量的分析至关重要 .
工业应用
在工业环境中,EDTA 被用作水软化剂并防止锅炉和管道中结垢。 它的螯合作用与钙和镁离子结合,这些离子是造成水硬度的罪魁祸首,从而防止这些矿物质的沉淀,这些矿物质会导致结垢 .
作用机制
Target of Action
The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .
Mode of Action
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .
Biochemical Pathways
The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .
Result of Action
The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .
Action Environment
The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .
生化分析
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt' involves the reaction of glycine with ethylenediamine and chloroacetic acid, followed by the addition of ammonium hydroxide to form the diammonium salt.", "Starting Materials": [ "Glycine", "Ethylenediamine", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Glycine is reacted with ethylenediamine in the presence of a catalyst to form N,N'-1,2-ethanediylbis(glycine).", "Step 2: Chloroacetic acid is added to the reaction mixture and the resulting mixture is heated to form N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycine].", "Step 3: Ammonium hydroxide is added to the reaction mixture to form the final product, Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt." ] } | |
CAS 编号 |
20824-56-0 |
分子式 |
C10H16N2O8.2H3N C10H22N4O8 |
分子量 |
326.30 g/mol |
IUPAC 名称 |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
InChI 键 |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
其他 CAS 编号 |
20824-56-0 |
物理描述 |
Liquid White powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)




![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)

